(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester
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Overview
Description
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of similar compounds, like 3,3-dimethoxyazetidine-2-carboxylates, involves the cyclization of γ-amino-α-bromocarboxylic esters, which leads to new azetidine derivatives. These derivatives have a suitably protected carbonyl function at the 3-position, allowing for further functionalization (Mangelinckx et al., 2005).
- Another relevant synthesis involves the regioselective creation of compounds containing chloroquinoline and dihydropyrimidone moieties. These compounds show differences in the conformations of their rings and hydrogen bonding arrangements (Watermeyer et al., 2009).
Chemical Reactions and Behavior
- Research on the rearrangement of similar compounds like 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, demonstrates the formation of various derivatives under different conditions (Kim, 1986).
- The determination of acidity constants of compounds with acidic carbon atoms, including various esters, highlights the role of capillary electrophoresis in understanding their chemical properties (Mofaddel et al., 2004).
- Studies on the cycloaddition reactions of monocyclic aziridines with dimethyl 1-cyclobutene-1,2-dicarboxylate provide insights into the formation of bicyclic adducts and their stereochemistries, which are relevant to understanding the behavior of complex esters (Matsumoto et al., 1994).
Applications in Drug Development
- The synthesis and pharmacological evaluation of bifunctional compounds containing different moieties, including esters, can be significant in drug development, offering insight into the creation of new therapeutic agents (Dhanya et al., 2011).
- Similarly, the synthesis of novel 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates and their pharmacological activities provide a basis for the development of new drugs (Meyer et al., 1981).
properties
Product Name |
(3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester |
---|---|
Molecular Formula |
C17H20N2O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
dimethyl (3S)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m1/s1 |
InChI Key |
ZRHWCAFAIHTQKD-QGZVFWFLSA-N |
Isomeric SMILES |
COC(=O)N1C(=O)[C@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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